REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([OH:10])=[O:9])[CH:2]=1.Cl.[CH2:16](O)[CH3:17]>O1CCOCC1>[CH2:16]([O:9][C:8](=[O:10])[CH2:7][C:3]1[CH:2]=[C:1]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:5][CH:4]=1)[CH3:17]
|
Name
|
diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
59.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated to low volume
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with toluene (125 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting slurry filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution (5×30 mL) and brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with pentane giving the title compound as a colourless solid 10.8 g
|
Name
|
[3-(2-Ethoxy-2-oxoethyl)phenyl]acetic acid
|
Type
|
|
Smiles
|
C(C)OC(CC=1C=C(C=CC1)CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |